molecular formula C23H23NO3S2 B12462257 Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate

Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B12462257
M. Wt: 425.6 g/mol
InChI Key: QYNDJZUTFJASSA-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms the aminothiophene derivatives, which can then be further functionalized to introduce the desired substituents.

The reaction conditions for the Gewald reaction usually involve the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out at elevated temperatures (around 80-100°C) under reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Introduction of halogen or sulfonyl groups.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and its substituents can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its ability to intercalate with DNA or disrupt cell membranes contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23NO3S2

Molecular Weight

425.6 g/mol

IUPAC Name

methyl 4-ethyl-5-methyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H23NO3S2/c1-4-18-15(2)28-22(19(18)23(26)27-3)24-21(25)20(16-11-7-5-8-12-16)29-17-13-9-6-10-14-17/h5-14,20H,4H2,1-3H3,(H,24,25)

InChI Key

QYNDJZUTFJASSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C

Origin of Product

United States

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